molecular formula C9H9BrO2 B112627 2-Bromo-5-ethoxybenzaldehyde CAS No. 43192-32-1

2-Bromo-5-ethoxybenzaldehyde

Cat. No. B112627
CAS RN: 43192-32-1
M. Wt: 229.07 g/mol
InChI Key: HXFMXRXUSOYTGF-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxybenzaldehyde (2-BEBA) is a chemical compound that is widely used in a variety of laboratory experiments and research studies. It is a colorless, crystalline solid that is soluble in most organic solvents, making it an ideal compound for use in a variety of applications. 2-BEBA is a versatile compound that has a wide range of applications in the scientific community, ranging from biochemical and physiological studies to synthetic organic chemistry.

Scientific Research Applications

Spectroscopic Studies

  • Field : Physical Chemistry
  • Application Summary : 2-Bromo-5-ethoxybenzaldehyde can be used in spectroscopic studies. Infrared (IR) spectroscopy is a common technique used for characterizing compound and solvent interactions .
  • Methods : Experimental and theoretical spectral investigation and conformational analysis of 2-Bromo-5-ethoxybenzaldehyde can be performed by IR spectroscopy and density functional theory (DFT) . The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales can also be investigated .
  • Results : The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .

Pharmaceutical Chemistry

  • Field : Pharmaceutical Chemistry
  • Application Summary : Benzaldehyde derivatives (aromatic aldehydes) like 2-Bromo-5-ethoxybenzaldehyde are commonly employed in the field of pharmaceutical chemistry and in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .
  • Methods : Substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes . Further, substituted chalcones obtained by using with benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial and anti-oxidant properties .
  • Results : Benzaldehyde and its derivatives have been the subject of several spectroscopic studies .

Mass Spectrometry

  • Field : Analytical Chemistry
  • Application Summary : 2-Bromo-5-ethoxybenzaldehyde can be used in mass spectrometry studies .
  • Methods : The compound can be analyzed using electron ionization mass spectrometry .
  • Results : The mass spectra obtained can provide valuable information about the molecular structure of the compound .

High-Performance Liquid Chromatography (HPLC)

  • Field : Analytical Chemistry
  • Application Summary : 2-Bromo-5-ethoxybenzaldehyde can be analyzed by high-performance liquid chromatography (HPLC) .
  • Methods : This reverse phase (RP) HPLC method uses a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid .

Organic Synthesis

  • Field : Organic Chemistry
  • Application Summary : 2-Bromo-5-ethoxybenzaldehyde can be used as a building block in organic synthesis .
  • Methods : It can be used in the synthesis of various organic compounds through reactions such as nucleophilic substitution, condensation, and others .
  • Results : The synthesized compounds can have various applications in different fields such as pharmaceuticals, agrochemicals, and materials science .

Material Science

  • Field : Material Science
  • Application Summary : 2-Bromo-5-ethoxybenzaldehyde can potentially be used in the synthesis of materials such as polymers .
  • Methods : It can be used as a monomer in polymerization reactions to create polymers with specific properties .
  • Results : The resulting polymers can have applications in various industries such as plastics, coatings, adhesives, and others .

properties

IUPAC Name

2-bromo-5-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFMXRXUSOYTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195774
Record name 2-Bromo-5-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethoxybenzaldehyde

CAS RN

43192-32-1
Record name 2-Bromo-5-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43192-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-ethoxybenzaldehyde
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Record name 2-Bromo-5-ethoxybenzaldehyde
Source EPA DSSTox
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Record name 2-bromo-5-ethoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-5-hydroxybenzaldehyde (5 g, 24.87 mmol) in DMF (20 mL) was added iodoethane (5.82 g, 37.3 mmol) and K2CO3 (6.88 g, 49.7 mmol) portion wise. The resulting reaction mixture was stirred at 50° C. overnight. After cooling, the mixture was diluted with EtOAc/hexanes (1:1) and water. Layers were separated and the organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated to give the title intermediate (4.6 g) as white solid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

2-Bromo-5-hydroxybenzaldehyde (0.96 g, 4.8 mmol) was dissolved in anhydrous DMSO (10 mL). Iodoethane (0.50 mL, 6.2 mmol) and Cs2CO3 (1.9 g, 6.3 mmol) were added and the mixture stirred at room temperature for 1.5 hours. Additional Cs2CO3 (1.45 g, 4.8 mmol) was added to the reaction mixture and then was stirred for 30 minutes. The reaction mixture was diluted with H2O and EtOAc and the layers were separated. Brine was added to the aqueous layer and it was extracted twice with EtOAc. The combined organics were washed with 1M NaOH twice and brine thrice, and then was dried over MgSO4. The solution was vacuum-filtered through Celite® and concentrated in vacuo to give 1.08 g of 2-bromo-5-ethoxybenzaldehyde. 2-Bromo-5-ethoxy-benzaldehyde (1.02 g, 4.45 mmol) was dissolved in anhydrous toluene (10 mL) under N2. Diethyl phosphite (0.57 mL, 4.4 mmol), then MgO (0.45 g, 11.2 mmol) was added and the N2 inlet was removed. The mixture was stirred at room temperature for 1.75 hours, and more diethyl phosphite (0.1 mL, 0.77 mmol) was then added. The mixture was stirred for an additional 2.75 hours, then diluted with EtOAc, H2O, and saturated aqueous NaHCO3. The layers were separated and the organic layer was washed with brine, dried over MgSO4, vacuum-filtered through Celite® and conc in vacuo to give 1.70 g of crude material. The product was used without purification. Diethyl (2-bromo-5-ethoxyphenyl)-(hydroxy)-methyl-phosphonate (1.13 g, 3.08 mmol) was dissolved in anhydrous dichloromethane (13 mL). Pyridinium chlorochromate (1.22 g, 4.6 mmol) was added and the mixture was stirred at room temperature for 17 hours at which time additional pyridinium chlorochromate (1.1 g, 5.1 mmol) was added. The mixture was stirred at room temperature for 3 hours, and then was refluxed for 45 minutes under a drying tube. The reaction was diluted with dichloromethane and washed with H2O and saturated aq. NaHCO3, dried over MgSO4, vacuum-filtered through Celite® and concentrated in vacuo. The product was chromatographed (EtOAc-hexanes) to give diethyl (2-bromo-5-ethoxyphenyl)-oxomethylphosphonate. The diethyl (2-bromo-5-ethoxyphenyl)oxo-methyl-phosphonate was reacted with DAST according to Example 80C to give diethyl (2-bromo-5-ethoxyphenyl)difluoromethylphosphonate. Compound 93 was synthesized according to procedures similar to those of Example 40 from this corresponding diethyl phosphonate. MS (ES−): m/z 329.0, 331.0 (M−H). 1H NMR: (DMSO-d6, 400 MHz) δ 7.56 (d, J=8.8, 1H), 7.11 (d, J=2.7, 1H), 6.97 (dd, J=2.7, 8.8, 1H), 4.01 (q, J=7.2, 2H), 1.30 (t, J=7.2, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-5-ethoxybenzaldehyde
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2-Bromo-5-ethoxybenzaldehyde
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2-Bromo-5-ethoxybenzaldehyde

Citations

For This Compound
4
Citations
T Kametani, Y Hirai, Y Shiratori… - Journal of the …, 1978 - ACS Publications
… A Knoevenagel reaction of 2-bromo-5-ethoxybenzaldehyde (10) with cyanoacetic acid in the presence of pyridine and ammonium acetate in boiling benzene using a Dean-Stark …
Number of citations: 31 pubs.acs.org
R Van Hoveln - 2015 - search.proquest.com
An ongoing challenge in modern catalysis is to identify and understand new modes of reactivity promoted by earth-abundant and inexpensive first-row transition metals. Herein, we …
Number of citations: 0 search.proquest.com
SC Schmid - 2017 - search.proquest.com
… The 2bromo-5-ethoxybenzaldehyde was isolated as a clear colorless oil in 91% yield and the styrene 2.1j was isolated as a clear colorless oil in 45% yield. 1H NMR (500 MHz, CDCl3) …
Number of citations: 0 search.proquest.com
平井美朗 - (No Title), 1977 - core.ac.uk
第 5 章 実験の部第 1 節 第 1 章 の実験第 2 節 第 2 章 第 1 節 の実験第 3 節 第 2 章 第 2 節 の実験第 4 節 第 2 章 第 3 節 の実験第 5 節 第 3 章 の実験第 6 節 第 4 章 の実験引 用 文 献 …
Number of citations: 6 core.ac.uk

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